molecular formula C18H20N2O6S B2822847 N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide CAS No. 941987-16-2

N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide

Cat. No.: B2822847
CAS No.: 941987-16-2
M. Wt: 392.43
InChI Key: GKZKULDXNPPGIZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a nitro group, and a tosyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methoxy-5-nitrophenol.

    Amidation: The nitrophenol derivative is then reacted with butanoyl chloride in the presence of a base to form the corresponding amide.

    Tosylation: Finally, the amide is tosylated using tosyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tosyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-furamide
  • N-(2-methoxy-5-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide is unique due to the presence of the tosyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-12-14(20(22)23)7-10-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZKULDXNPPGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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